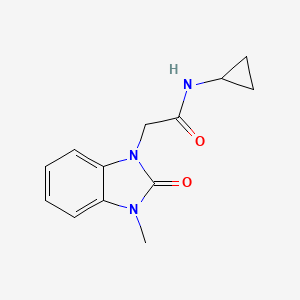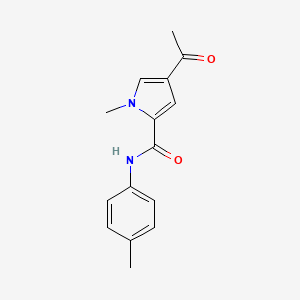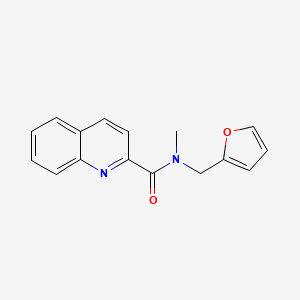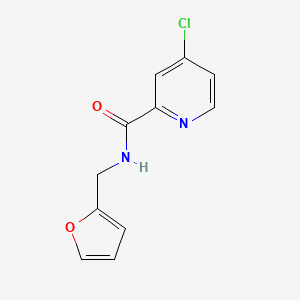
4-acetyl-N-cyclohexyl-1-methylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-cyclohexyl-1-methylpyrrole-2-carboxamide is a chemical compound that belongs to the pyrrole-2-carboxamide family. This compound is known for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a unique mechanism of action that makes it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 4-acetyl-N-cyclohexyl-1-methylpyrrole-2-carboxamide involves the interaction with the GABA-A receptor. This receptor is responsible for the inhibition of neurotransmitter release in the brain. When 4-acetyl-N-cyclohexyl-1-methylpyrrole-2-carboxamide binds to the GABA-A receptor, it enhances the inhibitory effect, leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-acetyl-N-cyclohexyl-1-methylpyrrole-2-carboxamide have been investigated in several studies. It has been found to have anxiolytic and sedative effects, which may be due to its interaction with the GABA-A receptor. It has also been found to have anticonvulsant effects, which may be due to its ability to enhance the inhibitory effect of the GABA-A receptor.
Advantages and Limitations for Lab Experiments
The advantages of using 4-acetyl-N-cyclohexyl-1-methylpyrrole-2-carboxamide in lab experiments include its relatively simple synthesis method and its unique mechanism of action. However, there are also limitations to its use. For example, it may not be suitable for experiments that require a high degree of selectivity, as it has been found to interact with other receptors in addition to the GABA-A receptor.
Future Directions
There are several future directions for the investigation of 4-acetyl-N-cyclohexyl-1-methylpyrrole-2-carboxamide. One possible direction is to investigate its potential use in the treatment of anxiety disorders and other psychiatric conditions. Another direction is to investigate its potential as a tool for studying the GABA-A receptor and its role in the brain. Additionally, further investigation is needed to determine the full range of biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 4-acetyl-N-cyclohexyl-1-methylpyrrole-2-carboxamide involves the reaction of cyclohexanone with methylamine to form N-cyclohexylmethylketimine. This intermediate is then reacted with acetic anhydride to form 4-acetyl-N-cyclohexyl-1-methylpyrrole-2-carboxamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
4-acetyl-N-cyclohexyl-1-methylpyrrole-2-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a unique mechanism of action that makes it a promising candidate for further investigation. This compound has been found to interact with the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. It has been suggested that this interaction may be responsible for the compound's anxiolytic and sedative effects.
properties
IUPAC Name |
4-acetyl-N-cyclohexyl-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10(17)11-8-13(16(2)9-11)14(18)15-12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUGKNHWNQTNTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)NC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-cyclohexyl-1-methylpyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

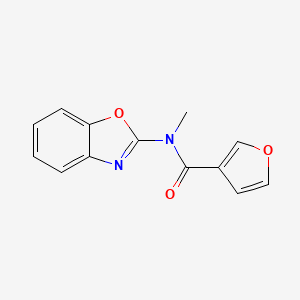


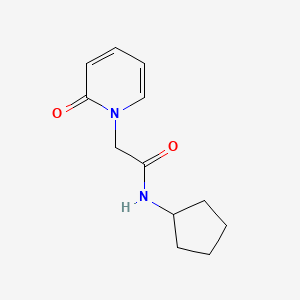
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7472066.png)
